molecular formula C22H17N3O2 B14742595 3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- CAS No. 6139-73-7

3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl-

Cat. No.: B14742595
CAS No.: 6139-73-7
M. Wt: 355.4 g/mol
InChI Key: FVKBFPOZPJCQBR-UHFFFAOYSA-N
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Description

3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- is a heterocyclic compound known for its diverse pharmacological and industrial applications. This compound belongs to the class of pyrazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-pyrazolidinedione derivatives typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide. The resulting 3,5-pyrazolidinedione can then undergo various modifications to introduce different substituents . For instance, the condensation of 3,5-pyrazolidinedione with aromatic or aliphatic carbonyl compounds in the presence of glacial acetic acid can yield 4-alkylidene or 4-arylidene derivatives .

Industrial Production Methods

Industrial production of 3,5-pyrazolidinedione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyrazolidinedione, 4-anilinomethylidyne-1,2-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

6139-73-7

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

5-hydroxy-1,2-diphenyl-4-(phenyliminomethyl)pyrazol-3-one

InChI

InChI=1S/C22H17N3O2/c26-21-20(16-23-17-10-4-1-5-11-17)22(27)25(19-14-8-3-9-15-19)24(21)18-12-6-2-7-13-18/h1-16,26H

InChI Key

FVKBFPOZPJCQBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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